Cas no 5574-24-3 (Oxoglaucine)

Oxoglaucine is an aporphine alkaloid derived from natural sources, primarily found in certain plant species. It is recognized for its potential pharmacological properties, including anti-inflammatory and neuroprotective effects. The compound exhibits a distinct chemical structure characterized by an aporphine backbone with a ketone functional group, contributing to its biological activity. Oxoglaucine is of interest in research for its interactions with neurotransmitter systems, particularly as a dopamine receptor antagonist. Its stability and solubility profile make it suitable for experimental studies in neuroscience and medicinal chemistry. The compound is typically supplied in high purity for laboratory use, ensuring reliable results in pharmacological and biochemical applications.
Oxoglaucine structure
Oxoglaucine structure
Product Name:Oxoglaucine
CAS No:5574-24-3
MF:C20H17NO5
MW:351.352685689926
MDL:MFCD07189861
CID:372618
PubChem ID:97662
Update Time:2025-05-26

Oxoglaucine Chemical and Physical Properties

Names and Identifiers

    • Oxoglaucine
    • 7H-Dibenzo[de,g]quinolin-7-one,1,2,9,10-tetramethoxy-
    • 1,2,9,10-tetramethoxy-4-oxoaporphine
    • ATHEROLINE,O-METHYL
    • O-Methylatheroline
    • NCGC00017383-02
    • 1,2,9,10-Tetramethoxy-7H-Dibenzo(de,g)quinolin-7-one
    • 1,2,9,10-Tetramethoxy-7H-dibenzo[de,g]quinolin-7-one
    • DTXSID20204285
    • 4,5,15,16-tetramethoxy-10-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one
    • MLS000574946
    • GS9G7S2C6G
    • SMR000156317
    • AKOS025149079
    • ATHEROLINE, O-METHYL
    • CHEMBL470881
    • TNP00333
    • 1,2,9,10-Tetramethoxy-7H-dibenzo[de,g]quinolin-7-one, 9CI
    • 7H-Dibenzo[de, 1,2,9,10-tetramethoxy-
    • 7H-Dibenzo(de,g)quinolin-7-one, 1,2,9,10-tetramethoxy-
    • NSC141543
    • 5574-24-3
    • NSC 141543
    • NSC-141543
    • BDBM52491
    • cid_97662
    • Liriodendron base
    • Q63396633
    • 1,2,9,10-Tetramethoxy-7H-dibenzo[de,g]quinolin-7-one #
    • NCGC00017383-01
    • Noraporphin-7-one,5,6,6a-tetradehydro-1,2,9,10-tetramethoxy-
    • 7H-Dibenzo[de,g]quinolin-7-one, 1,2,9,10-tetramethoxy-
    • 4,5,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one
    • GTPL12559
    • SCHEMBL11452708
    • FS-7044
    • tetramethoxy[?]one
    • CHEBI:188970
    • NCGC00142561-01
    • Noraporphin-7-one, 4,5,6,6a-tetradehydro-1,2,9,10-tetramethoxy-
    • MLSMR
    • 4,5,15,16-tetramethoxy-10-azatetracyclo(7.7.1.0^(2,7).0^(13,17))heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one
    • DTXCID20126776
    • 4,5,15,16-tetramethoxy-10-azatetracyclo(7.7.1.02,7.013,17)heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one
    • 1,2,9,10-Tetramethoxy-7H-dibenzo(de,g)quinolin-7-one, 9ci
    • MDL: MFCD07189861
    • Inchi: 1S/C20H17NO5/c1-23-13-8-11-12(9-14(13)24-2)19(22)18-16-10(5-6-21-18)7-15(25-3)20(26-4)17(11)16/h5-9H,1-4H3
    • InChI Key: ZYKCETVKVRJFGD-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=C2C=CN=C3C(C4C=C(C(=CC=4C1=C32)OC)OC)=O)OC

Computed Properties

  • Exact Mass: 351.11100
  • Monoisotopic Mass: 351.110673
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 528
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.9
  • XLogP3: 3.5

Experimental Properties

  • Color/Form: Powder
  • Density: 1.310±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 227-229 ºC (chloroform methanol )
  • Boiling Point: 577.9°Cat760mmHg
  • Flash Point: 303.3°C
  • Refractive Index: 1.639
  • Solubility: Insuluble (2.7E-3 g/L) (25 ºC),
  • PSA: 66.88000
  • LogP: 3.48060

Oxoglaucine Pricemore >>

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Additional information on Oxoglaucine

Oxoglaucine: A Comprehensive Overview

Oxoglaucine, also known by its CAS number 5574-24-3, is a compound that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound, which belongs to the class of isoquinoline alkaloids, has been extensively studied for its potential applications in drug development and natural product synthesis. The name Oxoglaucine itself reflects its structural characteristics, particularly the presence of an isoquinoline skeleton with specific substituents that contribute to its unique properties.

Recent advancements in analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have enabled researchers to elucidate the precise structure of Oxoglaucine. These studies have revealed that the compound exhibits a complex molecular architecture, which includes a fused bicyclic system and various functional groups. The structural elucidation of Oxoglaucine has been instrumental in understanding its biological activity and mechanism of action.

One of the most promising aspects of Oxoglaucine is its potential as a bioactive compound. Studies conducted in vitro have demonstrated that Oxoglaucine possesses significant antioxidant and anti-inflammatory properties. These findings are particularly relevant in the context of oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases. Furthermore, recent research has highlighted the compound's ability to modulate key cellular pathways involved in inflammation, making it a potential candidate for therapeutic intervention.

The isolation and characterization of Oxoglaucine from natural sources have also been areas of active research. This compound is primarily found in certain plant species, where it plays a role in defense mechanisms against environmental stressors. The biosynthesis of Oxoglaucine involves a series of enzymatic reactions that are still being unraveled. Understanding these biosynthetic pathways could pave the way for the development of sustainable methods for large-scale production of this compound.

In terms of applications, Oxoglaucine has shown potential in the field of pharmacology as a lead compound for drug discovery. Its structural features make it amenable to further chemical modifications, which could enhance its bioavailability and efficacy. Researchers are currently exploring the use of Oxoglaucine as a template for designing novel drugs targeting specific pathological conditions.

Another area where Oxoglaucine has made an impact is in natural product chemistry. The compound serves as a valuable model for studying the diversity and complexity of alkaloids found in nature. Its intricate structure challenges chemists to develop innovative synthetic strategies, which can be applied to other complex molecules.

From an environmental perspective, Oxoglaucine's role in plant defense mechanisms highlights its ecological significance. Studies on its biosynthesis and function in plants could provide insights into sustainable agricultural practices and pest control strategies.

In conclusion, Oxoglaucine (CAS No 5574-24-3) is a multifaceted compound with immense potential across various scientific domains. Its unique chemical structure, coupled with its bioactive properties, positions it as a valuable asset in drug discovery and natural product research. As ongoing studies continue to uncover new aspects of this compound's chemistry and biology, it is likely that Oxoglaucine will play an increasingly important role in advancing scientific knowledge and therapeutic development.

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